N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
Description
The compound N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a heterocyclic molecule featuring a fused tetrahydroimidazo[1,2-a]pyridine core linked to a phenyl group and a thiophene-substituted thiazole-carboxamide moiety. The thiophene-thiazole component may enhance electronic properties and binding interactions, while the tetrahydroimidazo[1,2-a]pyridine core contributes to conformational rigidity, a feature often exploited in drug design.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c26-20(21-24-17(13-28-21)18-8-5-11-27-18)23-15-7-2-1-6-14(15)16-12-25-10-4-3-9-19(25)22-16/h1-2,5-8,11-13H,3-4,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVWHTYISNKBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC(=CS4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features:
- Tetrahydroimidazo[1,2-a]pyridine moiety: Contributes to its pharmacological properties due to the presence of nitrogen atoms that can interact with biological targets.
- Thiazole and Thiophene Rings : Known for their roles in various bioactive compounds, enhancing the compound's potential as an anticancer and antimicrobial agent.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have reported promising anticancer properties associated with thiazole derivatives. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
- Mechanism of Action : The thiazole ring is crucial for cytotoxic activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties:
- Broad Spectrum : They have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi .
Anticonvulsant Activity
Some thiazole-integrated compounds have shown anticonvulsant effects:
- Protective Effects : Certain derivatives have provided significant protection in animal models against induced seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances anticancer activity, while electron-withdrawing groups (e.g., nitro) may reduce it .
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring + Methoxy group | High anticancer activity (IC50 = 1.61 µg/mL) |
| Compound B | Thiazole ring + Nitro group | Reduced activity compared to methoxy-substituted analogs |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on HeLa and MDA-MB-231 cancer cell lines. Compounds showed IC50 values ranging from 1.3 to 8.84 µM depending on their structural modifications .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which is involved in apoptosis regulation .
Scientific Research Applications
Key Functional Groups
- Imidazo[1,2-a]pyridine : Known for biological activity.
- Thiazole : Associated with various pharmacological properties.
- Thiophene : Enhances the compound's electronic properties.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiazole and thiophene rings in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study investigated the anticancer properties of similar thiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that these compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Properties
Compounds with thiophene and thiazole structures have been reported to possess antimicrobial activities. Research indicates that derivatives can exhibit both antibacterial and antifungal effects, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
The thiazole moiety is known for its anti-inflammatory properties. Studies suggest that compounds similar to N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Central Nervous System Activity
There is emerging evidence that compounds with imidazo[1,2-a]pyridine cores may influence central nervous system activities. This includes potential neuroprotective effects and implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
Several compounds in the provided evidence share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., nitro in 2d and 1l) correlate with higher melting points (215–245°C), suggesting enhanced crystallinity compared to the target compound’s thiophene substituent, which may reduce melting due to increased aromatic flexibility .
- The BLD Pharm compound’s fluorophenyl group (98% purity) highlights the commercial viability of halogenated analogs for stability and lipophilicity .
Synthetic Challenges :
- Yields for 2d (55%) and 1l (51%) indicate moderate efficiency in one-pot syntheses, likely influenced by steric hindrance from bulky substituents like phenethyl or benzyl . The target compound’s thiophene-thiazole moiety may pose similar synthetic hurdles.
Biological Relevance :
- While biological data for the target compound are absent, lists analogs (e.g., pyridinyl-thiazole carboxamides) with pesticidal or antiparasitic applications, suggesting shared pharmacophore features .
Functional Group Analysis
- Thiophene vs.
- Tetrahydroimidazo[1,2-a]pyridine vs. Pyrazine: The BLD Pharm compound’s pyrazine core (vs.
Patent Landscape ()
The 2023 European patent application discloses numerous imidazo[1,2-a]pyridine and thiazole derivatives, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide, which shares a thiazole-carboxamide motif with the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide?
- The compound can be synthesized via a multi-step approach involving:
- Coupling reactions : Acid-amine condensation (e.g., using HATU or EDCI as coupling agents) to form the carboxamide core, as demonstrated in thiazole-4-carboxamide derivatives .
- Heterocyclic assembly : The tetrahydroimidazo[1,2-a]pyridine moiety can be constructed via one-pot cyclization reactions involving aminopyridines and carbonyl reagents under reflux conditions .
- Key intermediates : Thiophene-substituted thiazole precursors and functionalized tetrahydroimidazopyridine building blocks are critical intermediates .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity, with attention to aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH signals (δ ~10 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility in coupling reactions .
- Catalyst screening : Use of DMAP or pyridine derivatives to accelerate cyclization steps .
- Temperature control : Reflux conditions (80–120°C) for cyclization, with monitoring via TLC or LC-MS to minimize side products .
Q. What are common impurities or byproducts observed during synthesis?
- Incomplete cyclization : Partially cyclized intermediates (e.g., open-chain amines) may persist if reaction times are insufficient .
- Oxidation byproducts : Thiophene or imidazole rings may oxidize under aerobic conditions; use of inert atmospheres (N₂/Ar) is advised .
Advanced Research Questions
Q. How can computational chemistry aid in rationalizing synthetic challenges or biological activity?
- Reaction path modeling : Quantum mechanical calculations (DFT) predict transition states and optimize reaction conditions (e.g., solvent effects, catalyst choice) .
- Docking studies : Molecular dynamics simulations to explore interactions with biological targets (e.g., kinases or GPCRs), guiding SAR studies .
Q. How to address contradictions in reported spectroscopic data for structurally similar compounds?
- 2D NMR experiments : Use HSQC and HMBC to resolve overlapping signals in aromatic regions, particularly for thiophene and imidazopyridine protons .
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation in carboxamide groups) causing signal splitting .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Analog synthesis : Modify substituents on the thiophene (e.g., electron-withdrawing groups) or tetrahydroimidazopyridine (e.g., alkyl/aryl substitutions) to assess impact on bioactivity .
- Pharmacophore mapping : Combine X-ray crystallography (if available) and computational modeling to identify critical binding motifs .
Q. How to validate target engagement in biological assays?
- Competitive binding assays : Use radiolabeled or fluorescent probes in displacement studies (e.g., for kinase inhibition) .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells under varying concentrations of the compound .
Methodological Notes
- Synthetic reproducibility : Replicate literature procedures (e.g., method A in ) with rigorous control of moisture and temperature.
- Data interpretation : Cross-reference NMR shifts with structurally validated analogs (e.g., ) to avoid misassignment.
- Advanced tools : Leverage cheminformatics platforms (e.g., Schrödinger, Gaussian) for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
